molecular formula C16H14O5 B13093508 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid CAS No. 1632286-21-5

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid

Cat. No.: B13093508
CAS No.: 1632286-21-5
M. Wt: 286.28 g/mol
InChI Key: GTZLXCKTJZVFBT-UHFFFAOYSA-N
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Description

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid is a useful research compound. Its molecular formula is C16H14O5 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Types of Reactions

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals[][1].

Mechanism of Action

The mechanism of action of 4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

1632286-21-5

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

4-[[4-(carboxymethyl)phenoxy]methyl]benzoic acid

InChI

InChI=1S/C16H14O5/c17-15(18)9-11-3-7-14(8-4-11)21-10-12-1-5-13(6-2-12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)

InChI Key

GTZLXCKTJZVFBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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